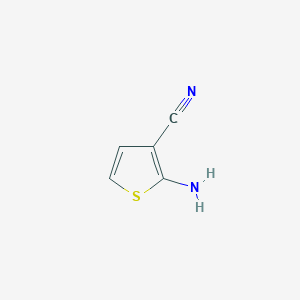

2-Aminothiophene-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-aminothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGHZFWFGXDIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353072 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-82-5 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Aminothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-aminothiophene-3-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and reactivity. Special emphasis is placed on its role as a precursor to a diverse range of biologically active molecules. Experimental protocols for its synthesis and key transformations are provided, alongside an exploration of the signaling pathways modulated by its derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂S | [2][3] |

| Molecular Weight | 124.17 g/mol | [2][3] |

| Appearance | White to light yellow/orange powder/crystalline solid | |

| Melting Point | 104-108 °C | [3] |

| CAS Number | 4651-82-5 | [2][3] |

| Predicted pKa | -0.28 ± 0.10 | |

| XLogP3-AA | 1.5 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from closely related derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the protons of the amino group. The chemical shifts (δ) in ppm relative to TMS would be approximately: δ 6.0-7.0 (2H, d, J ≈ 5-6 Hz, thiophene protons), δ 5.0-6.0 (2H, br s, NH₂ protons). The coupling constant (J) between the two thiophene protons is characteristic of their ortho relationship. The amino protons typically appear as a broad singlet and their chemical shift can be solvent-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The approximate chemical shifts (δ) in ppm are: δ 160-170 (C2-NH₂), δ 120-130 (C4 and C5), δ 115-120 (C≡N), δ 80-90 (C3-CN). The carbon attached to the amino group (C2) is expected to be the most downfield, while the carbon of the nitrile group (C≡N) will also have a characteristic chemical shift. |

| FTIR | The infrared spectrum provides key information about the functional groups present. Expected characteristic vibrational frequencies (ν) in cm⁻¹ are: ν(N-H) stretch of the primary amine (two bands) in the range of 3300-3500 cm⁻¹, ν(C≡N) stretch of the nitrile group around 2220-2260 cm⁻¹, ν(C=C) stretching of the thiophene ring in the 1500-1600 cm⁻¹ region, and ν(C-S) stretching vibrations at lower frequencies.[4] |

Synthesis and Reactivity

Synthesis via the Gewald Reaction

The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of a this compound Derivative

This protocol describes a general procedure for the Gewald reaction.

-

Materials:

-

Ketone or aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Base (e.g., triethylamine, morpholine, or sodium ethoxide) (catalytic to stoichiometric amount)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

-

-

Procedure:

-

To a solution of the ketone/aldehyde and malononitrile in the chosen solvent, add the basic catalyst.

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the Knoevenagel condensation.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

-

Key Reactivity

The amino and nitrile groups of this compound are key to its synthetic versatility, allowing for a wide range of chemical transformations.

A significant application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. This is typically achieved by reacting the aminothiophene with a one-carbon synthon, such as formamide or orthoformates.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

-

Materials:

-

This compound derivative (1 equivalent)

-

Formamide (large excess, used as both reactant and solvent)

-

Alternative: Triethyl orthoformate and a catalytic amount of acid.

-

-

Procedure (using formamide):

-

A mixture of the this compound and formamide is heated at reflux (around 180-200 °C) for several hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

-

The amino group of this compound can participate in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. This three-component reaction typically involves formaldehyde and a primary or secondary amine.[6][7]

Experimental Protocol: Representative Mannich Reaction

-

Materials:

-

This compound (1 equivalent)

-

Formaldehyde (aqueous solution, e.g., 37%) (1 equivalent)

-

Secondary amine (e.g., dimethylamine, piperidine) (1 equivalent)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

To a solution of the secondary amine in the chosen solvent, add formaldehyde and stir at room temperature to pre-form the Eschenmoser salt intermediate.

-

Add the this compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to yield the Mannich base.

-

Role in Drug Development and Signaling Pathways

Derivatives of this compound are prominent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities.[5] They have been investigated as antimicrobial, anticancer, and anti-inflammatory agents. Of particular interest is their role as allosteric modulators of G-protein coupled receptors (GPCRs).

Allosteric Modulation of the A1 Adenosine Receptor

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, enhancing the affinity and/or efficacy of the natural agonist, adenosine. The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: A1 Adenosine Receptor signaling pathway modulated by 2-aminothiophene derivatives.

Positive Allosteric Modulation of the GLP-1 Receptor

Derivatives of 2-aminothiophene have also been identified as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. GLP-1R is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), culminating in the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.

Caption: GLP-1 Receptor signaling pathway modulated by 2-aminothiophene derivatives.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound with significant importance in the field of drug discovery and development. Its rich reactivity allows for the construction of a wide array of more complex molecular architectures, including the pharmacologically relevant thieno[2,3-d]pyrimidines. The demonstrated ability of its derivatives to act as allosteric modulators of key GPCRs highlights the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of the core properties of this compound to aid researchers in its effective utilization.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. 2-氨基噻吩-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Aminothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2-aminothiophene-3-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its synthesis, molecular geometry, and spectroscopic signature, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical logic.

Molecular Structure and Bonding

This compound (C₅H₄N₂S) is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 2-position and a carbonitrile group at the 3-position.[1] This arrangement of functional groups imparts a unique electronic structure and reactivity profile to the molecule, making it a versatile precursor for the synthesis of a wide range of biologically active compounds and functional materials.[2][3]

The bonding in the thiophene ring is characterized by the delocalization of π-electrons, involving the sulfur atom's lone pairs, which gives it aromatic character. The amino and nitrile substituents significantly influence the electron distribution within the ring. The amino group acts as an electron-donating group through resonance, increasing the electron density of the thiophene ring. Conversely, the carbonitrile group is a strong electron-withdrawing group. This push-pull electronic effect results in a polarized molecule with distinct reactive sites.

Molecular Geometry

Table 1: Calculated Bond Lengths of this compound Derivatives

| Bond | Typical Length (Å) |

| S1 - C2 | 1.743 |

| S1 - C5 | 1.728 |

| C2 - C3 | 1.383 |

| C3 - C4 | 1.417 |

| C4 - C5 | 1.346 |

| C2 - N(amino) | 1.351 |

| C3 - C(nitrile) | 1.413 |

| C(nitrile) - N | 1.145 |

Data derived from DFT calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.[4]

Table 2: Calculated Bond Angles of this compound Derivatives

| Angle | Typical Angle (°) |

| C5 - S1 - C2 | 92.5 |

| S1 - C2 - C3 | 111.8 |

| C2 - C3 - C4 | 111.5 |

| C3 - C4 - C5 | 112.4 |

| C4 - C5 - S1 | 111.8 |

| S1 - C2 - N(amino) | 119.5 |

| C3 - C2 - N(amino) | 128.7 |

| C2 - C3 - C(nitrile) | 125.5 |

| C4 - C3 - C(nitrile) | 123.0 |

| C3 - C(nitrile) - N | 178.5 |

Data derived from DFT calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.[4]

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The amino group gives rise to N-H stretching vibrations, while the carbonitrile group shows a sharp, intense absorption. The thiophene ring also has characteristic stretching and bending vibrations.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3440 - 3335 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 3243 | N-H Bending (Overtone) | Amino (-NH₂) |

| 2164 | C≡N Stretch | Nitrile (-CN) |

| 1608 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1570 - 1506 | C=C Aromatic Ring Stretch | Thiophene Ring |

Data compiled from typical values for similar 2-aminothiophene derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Table 4: ¹H NMR Chemical Shifts of this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~ 4.85 | Broad Singlet |

| Thiophene H-5 | ~ 6.27 | Singlet |

Chemical shifts are for a 4-substituted derivative and may vary slightly for the unsubstituted compound.[1]

Table 5: ¹³C NMR Chemical Shifts of this compound (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | ~ 160 |

| C3 (C-CN) | ~ 90 |

| C4 | ~ 125 |

| C5 | ~ 120 |

| C (Nitrile) | ~ 117 |

Predicted values based on computational models and data from substituted analogs.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[3][5] This one-pot synthesis involves the reaction of an α-methylene nitrile (malononitrile), elemental sulfur, and a compound with an activated methylene group, often a ketone or aldehyde. For the unsubstituted this compound, a two-step variation is often employed.

Synthesis of this compound via a Two-Step Gewald Reaction

This protocol first involves a Knoevenagel condensation to form an intermediate, which is then reacted with sulfur.

Step 1: Knoevenagel Condensation to form 2-(1-phenylethylidene)malononitrile (Intermediate)

-

Reagents:

-

Acetophenone (0.016 mol)

-

Malononitrile (0.019 mol)

-

Ammonium acetate (0.019 mol)

-

Dichloromethane

-

Methanol

-

-

Procedure:

-

In a 50 mL flask equipped with a condenser and a magnetic stirring bar, combine acetophenone, malononitrile, and ammonium acetate.[1]

-

Heat the mixture at 60 °C for 7 hours.[1]

-

After cooling, add 30 mL of dichloromethane.[1]

-

Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

-

Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.[1]

-

Step 2: Synthesis of this compound

-

Reagents:

-

2-(1-phenylethylidene)malononitrile (from Step 1)

-

Elemental sulfur (1.2 equivalents)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate solution (1.0 equivalent)

-

12.5% aqueous NaCl solution

-

-

Procedure:

-

Suspend the ylidene prepared in Step 1 and elemental sulfur in THF.[1]

-

Heat the mixture to 35 °C and add the sodium bicarbonate solution.[1]

-

Stir the mixture for 1 hour.[1]

-

Transfer the mixture to a separatory funnel and wash with 12.5% aqueous NaCl.[1]

-

The product can be isolated from the organic layer after drying and solvent evaporation.

-

Chemical Pathways and Logical Relationships

This compound is a versatile intermediate. Its amino and nitrile groups are key reactive sites for further chemical transformations, particularly for the synthesis of fused heterocyclic systems of medicinal importance, such as thieno[2,3-d]pyrimidines.[6]

Gewald Synthesis Workflow

The following diagram illustrates the logical flow of the two-step Gewald synthesis.

Caption: Workflow for the two-step Gewald synthesis of this compound.

Synthesis of Thieno[2,3-d]pyrimidines

A common application of this compound is its cyclization to form thieno[2,3-d]pyrimidine derivatives, a scaffold found in many pharmacologically active molecules.[6]

Caption: Reaction pathway for the synthesis of a thieno[2,3-d]pyrimidine derivative.

References

- 1. pure.uj.ac.za [pure.uj.ac.za]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminothiophene-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | Thiophene-H4, H5 |

| Data not available | - | NH₂ |

Note: Specific chemical shift and coupling constant data for the parent compound this compound were not explicitly found in the available search results. The ¹H NMR spectrum is noted to be available in DMSO-d6.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 (C-NH₂) |

| Data not available | C3 (C-CN) |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | CN (Nitrile Carbon) |

Note: Quantitative ¹³C NMR data for this compound was not available in the searched literature.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretch (Amine) |

| Data not available | - | C≡N stretch (Nitrile) |

| Data not available | - | C=C stretch (Thiophene ring) |

| Data not available | - | C-N stretch |

| Data not available | - | C-S stretch |

Note: While ATR-IR spectra for this compound are available, a detailed peak table was not found. For a related dihydrothiophene derivative, characteristic peaks were observed at νmax 3415, 3310, 3200 (NH₂), and 2195 (C≡N) cm⁻¹.

Table 4: Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

| Data not available | - | [M]⁺ (Molecular Ion) |

| Data not available | - | Fragment Ions |

Note: Specific mass spectrometry data (m/z values and relative intensities) for this compound were not identified in the conducted searches.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters for the analysis of this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 (500 MHz for ¹H, 125 MHz for ¹³C) or a comparable spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Avatar 370. The sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational reference for the spectroscopic properties of this compound. While specific quantitative data for the parent compound remains elusive in publicly accessible literature, the provided information on related structures and general methodologies offers valuable context for researchers. Further investigation into specialized chemical databases and academic journals is recommended for obtaining detailed spectral data.

Physical and chemical properties of 2-Aminothiophene-3-carbonitrile

An In-depth Technical Guide to 2-Aminothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

Core Physical and Chemical Properties

This compound is an organic compound featuring a thiophene ring substituted with both an amino and a cyano group.[1] This unique combination of functional groups dictates its chemical reactivity and biological profile.[1]

Physical Properties

The key physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₅H₄N₂S[1][2][3] |

| Molecular Weight | 124.16 g/mol [1] |

| Appearance | Solid |

| Melting Point | 104-108 °C[3] |

| Boiling Point | 318 °C[3] |

| Density | 1.33 g/cm³[3] |

| Flash Point | 146 °C[3] |

| Vapor Pressure | 0.000384 mmHg at 25°C[3] |

| Solubility | Soluble in Methanol |

Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table lists the standard chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 4651-82-5[1][2] |

| InChI | 1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2[1][2] |

| InChIKey | XVGHZFWFGXDIOU-UHFFFAOYSA-N[1][2] |

| SMILES | Nc1sccc1C#N or C1=CSC(=C1C#N)N[1][2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Technique | Data Highlights |

| ¹H NMR | A spectrum is available, typically run in DMSO-d6.[4] For a substituted derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, signals appear at δ = 4.85 ppm (amino group protons) and δ = 6.27 ppm (proton at position 5 of the thiophene ring).[5] |

| ¹³C NMR | Spectra have been determined for derivatives.[6] |

| IR (KBr) | For a derivative, characteristic peaks are observed at 3440, 3335, 3243 cm⁻¹ (NH₂ stretching), and 2164 cm⁻¹ (C≡N stretching).[6] |

| Mass Spectrometry | The exact mass is 124.009519 g/mol .[4] |

Reactivity and Synthesis

The presence of reactive amino and cyano groups allows for a wide range of chemical transformations, making this compound a valuable precursor for more complex molecules.[1]

Key Chemical Reactions:

-

Gewald Reaction : This is the most prominent method for synthesizing 2-aminothiophenes. It is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[7][8]

-

Mannich Reaction : The compound can undergo Mannich-type reactions to introduce aminomethyl groups, leading to the formation of more complex derivatives.[1][9]

-

Cyclization Reactions : The amino and cyano groups can participate in cyclization processes to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][10]

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[8]

General Conventional Protocol: This protocol is adapted from traditional methods for synthesizing 2-aminothiophene derivatives.

-

Knoevenagel Condensation : A ketone (1 eq.), malononitrile (1 eq.), and a base (e.g., ammonium acetate) are heated (e.g., at 60°C) for several hours.[5]

-

Work-up : After cooling, the reaction mixture is diluted with a solvent like dichloromethane, washed with water, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated.[5]

-

Thiophene Ring Formation : The resulting intermediate, elemental sulfur (1.2 eq.), and a base (e.g., sodium bicarbonate solution) are suspended in a solvent like tetrahydrofuran.[5]

-

Reaction : The mixture is stirred and heated (e.g., at 35°C) for approximately 1 hour.[5]

-

Isolation : The product is isolated by extraction and purified by crystallization.[5]

Solvent-Free Ball-Milling Protocol: This method offers a green and efficient alternative to conventional synthesis.[6]

-

Reactant Preparation : A mixture of a ketone (e.g., ethyl acetoacetate, 0.02 mol), an active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) is prepared.[6]

-

Milling : The mixture is placed in a stainless steel vial of a planetary ball mill. The ratio of the ball weight to the reagent weight is typically set to 5.[6]

-

Reaction Conditions : The vials are milled at a high rotation speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes) under solvent- and catalyst-free conditions.[6]

-

Purification : The crude product is obtained directly from the vial and purified by recrystallization from a suitable solvent, such as ethyl acetate.[6]

Applications in Drug Development and Research

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[9][11]

Biological Activities:

Derivatives of this compound have demonstrated a broad range of pharmacological properties, including:

-

Antimicrobial Activity : The compound and its derivatives exhibit both antibacterial and antifungal properties.[1][11]

-

Anticancer Activity : In vitro studies have shown that it possesses antitumor activity against certain cancer cell lines.[1]

-

Adenosine Receptor Modulation : Related compounds have been identified as allosteric enhancers of the adenosine A1 receptor, suggesting potential applications in treating cardiovascular and other conditions.[1]

-

Other Activities : The 2-aminothiophene motif is found in molecules with anti-inflammatory, analgesic, antitubercular, and antiviral properties.[9][11]

The structural versatility of this compound makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety Information

This compound is associated with several hazard statements. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[3]

Conclusion

This compound is a cornerstone heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists. The continued exploration of its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. Buy this compound | 4651-82-5 [smolecule.com]

- 2. This compound | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. sciforum.net [sciforum.net]

- 6. sciforum.net [sciforum.net]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpbs.com [ijpbs.com]

The Gewald Reaction: A Cornerstone in the Synthesis of 2-Aminothiophene-3-carbonitriles

A comprehensive overview of the discovery, history, and synthetic methodologies for a critical scaffold in medicinal chemistry.

Introduction

The 2-aminothiophene-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have shown a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of 2-aminothiophene-3-carbonitriles, with a primary focus on the seminal Gewald reaction. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and optimization.

Discovery and Historical Perspective

The most significant and widely employed method for the synthesis of 2-aminothiophene-3-carbonitriles is the Gewald reaction, first reported by German chemist Karl Gewald in 1966. This multicomponent reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes from simple starting materials. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.

Over the decades, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and enhance the environmental friendliness of the synthesis. These advancements include the use of microwave irradiation, ultrasound, and green catalysts, expanding the versatility and applicability of this important transformation.

The Gewald Reaction Mechanism

The generally accepted mechanism of the Gewald reaction proceeds through three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this step is not fully elucidated but is understood to be promoted by the base.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.

A diagrammatic representation of the Gewald reaction mechanism is provided below.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the impact of different catalysts, solvents, and energy sources on reaction yields and times.

Table 1: Comparison of Catalysts in the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidinium borate (20) | EtOH/H₂O (9:1) | 100 | 25 min | 96 | [2] |

| L-Proline (10) | DMF | 60 | - | 84 | [3] |

| nano-ZnO (2.5) | - | 100 | 6 h | 37-86 | [4] |

| ZnFe₂O₄ nanoparticles (2.5) | - | 100 | 4 h | 25-80 | [4] |

| NaAlO₂ | Ethanol | - | 10 h | 26-94 | [4] |

Table 2: Effect of Reaction Conditions on the Yield of 2-Aminothiophenes

| Method | Energy Source | Catalyst/Medium | Time | Yield (%) | Reference |

| Conventional | Heating | Morpholine/Ethanol | 20 min | - | [5] |

| Microwave-Assisted | Microwave (MW) | KF-Alumina | 2-48 min | 55-92 | [5][6] |

| Ultrasound-Assisted | Ultrasound (40 kHz) | Sodium polysulfides/Water | 0.5-1 h | 42-90 | [4] |

| Ball-Milling | Mechanical Energy | Solvent- and catalyst-free | 30 min | up to 97 | [7] |

Experimental Protocols

Protocol 1: Classical Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis of a this compound derivative using a secondary amine as a base.

Materials:

-

Ketone or aldehyde (e.g., cyclohexanone): 1.0 equiv.

-

Active methylene nitrile (e.g., malononitrile): 1.0 equiv.

-

Elemental sulfur: 1.1 equiv.

-

Base (e.g., morpholine or piperidine): 0.1-0.2 equiv.

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux (typically 50-80 °C) and stir for the appropriate time (can range from 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gewald Synthesis

This method significantly reduces reaction times and can improve yields.

Materials:

-

Aldehyde or ketone: 1.0 mmol

-

Active methylene nitrile: 1.1 mmol

-

Elemental sulfur: 1.1 mmol

-

Base (e.g., K₂CO₃, piperidine): 1.0 mmol

-

Solvent (e.g., DMF, ethanol): 3 mL

Procedure:

-

In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and base.[6]

-

Add the solvent and seal the vial.[6]

-

Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).[6]

-

After the reaction, allow the vial to cool to room temperature.[6]

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).[6]

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.[6]

Protocol 3: Green Synthesis via Ball-Milling

This solvent- and catalyst-free method offers an environmentally benign approach to the Gewald reaction.[7]

Materials:

-

Ketone (e.g., ethyl acetoacetate): 0.02 mol

-

Active methylene nitrile (e.g., malononitrile): 0.02 mol

-

Elemental sulfur: 0.02 mol

-

Planetary ball mill with stainless steel vials and balls

Procedure:

-

Place the ketone, active methylene nitrile, and elemental sulfur into a tempered vial of the ball mill.[7]

-

Add the tempered balls (a typical ball-to-reagent weight ratio is 5:1).[7]

-

Close the vials and place them in the planetary ball mill.

-

Mill the mixture for a specified time (e.g., 30 minutes) at a set rotation speed (e.g., 750 rpm).[7]

-

Monitor the reaction progress by TLC.[7]

-

After completion, the crude product is obtained.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate).[7]

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as promising therapeutic agents. Notably, they have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[8][9] GLP-1R is a key target in the treatment of type 2 diabetes and obesity. PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand (GLP-1). This modulation can lead to increased insulin secretion in a glucose-dependent manner.

The following diagram illustrates the simplified signaling pathway of GLP-1R and the role of this compound derivatives as PAMs.

Conclusion

The Gewald reaction remains a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to the medicinally important this compound scaffold. From its initial discovery, the methodology has evolved significantly, with modern variations offering improved yields, shorter reaction times, and greener profiles. The continued exploration of this reaction and the biological activities of its products, such as the positive allosteric modulation of the GLP-1 receptor, underscores the enduring importance of this synthetic tool for researchers, scientists, and drug development professionals.

References

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Aminothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Aminothiophene-3-carbonitrile, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a scaffold in drug discovery.

Chemical Identity and Synonyms

The compound with the chemical structure featuring a thiophene ring substituted with an amino group at position 2 and a nitrile group at position 3 is formally identified by its IUPAC name.

IUPAC Name: this compound[1]

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

-

2-Amino-3-thiophenecarbonitrile[1]

-

2-amino-thiophene-3-carbonitrile[1]

-

2-amino-3-thenonitrile[1]

-

AKOS 92285[2]

-

AKOS B014697[2]

-

ART-CHEM-BB B014697[2]

Physicochemical and Spectral Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 4651-82-5 | [1][2][3][4][5] |

| Molecular Formula | C5H4N2S | [1][2][3][4][5] |

| Molecular Weight | 124.17 g/mol | [1][4] |

| Appearance | White to light yellow to light orange powder/crystalline solid | [2][3] |

| Melting Point | 104-108 °C | [2][5][6] |

| Boiling Point | 318 °C | [2][6] |

| Density | 1.33 g/cm³ | [2][6] |

| Flash Point | 146 °C | [2][6] |

| pKa | -0.28 ± 0.10 (Predicted) | [2] |

| InChI Key | XVGHZFWFGXDIOU-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C1=CSC(=C1C#N)N | [1][4] |

Spectral data is crucial for the identification and characterization of this compound. Key spectral features are available in public databases, including 1H NMR and IR spectra[1].

Synthesis and Experimental Protocols

The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction . This multicomponent reaction offers a versatile and efficient route to this class of compounds.

General Gewald Synthesis Protocol

The Gewald reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

A general procedure for the synthesis of this compound derivatives via a modified Gewald reaction is as follows[7]:

-

Knoevenagel Condensation: In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of the starting ketone (e.g., acetophenone), 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.

-

Heat the mixture at 60 °C for 7 hours.

-

After cooling, add 30 mL of dichloromethane.

-

Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting intermediate, an α,β-unsaturated malononitrile, from methanol.

-

Gewald Cyclization: Suspend the purified intermediate and elemental sulfur (1.2 equivalents) in tetrahydrofuran.

-

Heat the mixture to 35 °C and add a 1.0 equivalent solution of sodium bicarbonate.

-

Stir the mixture for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.

-

The final product, this compound, can be isolated by crystallization.

Applications in Drug Discovery and Materials Science

This compound and its derivatives are of significant interest to researchers in drug development due to their wide range of biological activities. The thiophene ring serves as a valuable scaffold in medicinal chemistry.

Biological Activities

-

Antimicrobial and Antifungal Activity: Derivatives of 2-aminothiophene have demonstrated notable antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents[4].

-

Anticancer Activity: Several studies have reported the in vitro antitumor activity of 2-aminothiophene derivatives against various cancer cell lines[4].

-

Adenosine A1 Receptor Modulation: Compounds based on the 2-aminothiophene scaffold have been identified as allosteric enhancers of the adenosine A1 receptor, which has implications for treating cardiovascular and other diseases[4].

Materials Science

The unique electronic properties of the thiophene ring make this compound a useful building block for the synthesis of functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs)[4].

Signaling Pathway and Experimental Workflow

The role of 2-aminothiophene derivatives as allosteric modulators of the adenosine A1 receptor (A1AR) is a key area of research. The following diagram illustrates a typical experimental workflow to assess the activity of these compounds on A1AR-mediated signaling.

Caption: Workflow for assessing A1AR allosteric modulation.

This workflow demonstrates the process of treating cells expressing the A1 adenosine receptor with a 2-aminothiophene derivative, stimulating the receptor with an agonist, and then measuring the downstream signaling effects, such as the phosphorylation of ERK1/2, via Western blotting. This allows researchers to quantify the modulatory effect of the compound on receptor activity.

References

- 1. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A 1 receptor : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 2. research.monash.edu [research.monash.edu]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

An In-depth Technical Guide to 2-Amino-3-cyanothiophene (CAS 4651-82-5): Properties, Hazards, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyanothiophene, identified by the CAS number 4651-82-5, is a polysubstituted thiophene derivative that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring an amino group and a cyano group on a thiophene ring, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of the properties, synthesis, biological activities, and associated hazards of 2-Amino-3-cyanothiophene, with a focus on its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

2-Amino-3-cyanothiophene is a solid at room temperature, typically appearing as a yellow to brown powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Amino-3-cyanothiophene

| Property | Value | Reference(s) |

| CAS Number | 4651-82-5 | |

| Molecular Formula | C₅H₄N₂S | [1][2] |

| Molecular Weight | 124.16 g/mol | [1][2] |

| Appearance | Yellow to brown solid/powder | |

| Melting Point | 104-108 °C | [1][2] |

| Boiling Point | 318 °C | [3] |

| Density | 1.33 g/cm³ | [3] |

| Flash Point | 146 °C | [3] |

| SMILES | NC1=C(C#N)C=CS1 | [1][4] |

| InChI Key | XVGHZFWFGXDIOU-UHFFFAOYSA-N | [1][4] |

Synthesis and Analytical Methods

The most common method for the synthesis of 2-Amino-3-cyanothiophene is the Gewald reaction , a one-pot multicomponent reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophene

Materials:

-

α-Oxoaldehyde or α-oxoketone

-

Malononitrile

-

Elemental Sulfur

-

Base (e.g., triethylamine, morpholine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a solution of the carbonyl compound (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add the basic catalyst (0.1-0.2 equivalents).

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to 40-60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Analytical Methods

The characterization of 2-Amino-3-cyanothiophene is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (-NH₂) and cyano (-C≡N) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activities and Mechanisms of Action

Derivatives of 2-Amino-3-cyanothiophene have demonstrated a range of promising biological activities, making this scaffold a subject of significant interest in drug discovery.

STAT3 Inhibition in Osteosarcoma

A notable biological activity of 2-amino-3-cyanothiophene derivatives is their potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, including osteosarcoma, where it promotes tumor growth, proliferation, and metastasis.[5][6][7]

Mechanism of Action: Derivatives of 2-amino-3-cyanothiophene have been shown to directly bind to the SH2 domain of STAT3. This binding event prevents the phosphorylation of STAT3 at the tyrosine 705 residue (Y705), a critical step for its activation and dimerization. By inhibiting STAT3 phosphorylation, these compounds block its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[5][6][7]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Osteosarcoma cell line (e.g., U2OS, MG-63)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Amino-3-cyanothiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the 2-amino-3-cyanothiophene derivative and a vehicle control (DMSO).

-

Incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Osteosarcoma cell line

-

2-Amino-3-cyanothiophene derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat osteosarcoma cells with the compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Antioxidant Activity

Certain derivatives of 2-Amino-3-cyanothiophene have been reported to possess antioxidant properties. This activity is often evaluated by their ability to scavenge free radicals.

Mechanism of Action: The antioxidant mechanism of aminothiophenes is believed to involve the donation of a hydrogen atom from the amino group or the thiophene ring to a free radical, thereby neutralizing it. The stability of the resulting radical on the thiophene derivative contributes to its antioxidant efficacy.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution in methanol

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

Add a fixed volume of the DPPH solution to each dilution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antibacterial Activity

Thiophene-based compounds have been investigated for their antibacterial properties. The activity is typically assessed by determining the minimum inhibitory concentration (MIC).

Mechanism of Action: The precise mechanism of antibacterial action for 2-amino-3-cyanothiophene derivatives is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane and/or the inhibition of essential bacterial enzymes.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antileishmanial Activity

Derivatives of 2-aminothiophene have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.

Mechanism of Action: The antileishmanial mechanism is thought to involve the induction of apoptosis in the parasite. Some studies suggest that these compounds may also modulate the host's immune response to aid in parasite clearance.

Materials:

-

Macrophage cell line (e.g., J774.A1)

-

Leishmania promastigotes

-

Culture medium

-

Test compound

-

96-well plates

Procedure:

-

Seed macrophages in 96-well plates and allow them to adhere.

-

Infect the macrophages with Leishmania promastigotes.

-

After infection, wash away extracellular parasites.

-

Add serial dilutions of the test compound to the infected macrophages.

-

Incubate for a specified period (e.g., 72 hours).

-

Fix and stain the cells.

-

Determine the number of amastigotes per macrophage by microscopy.

-

Calculate the 50% effective concentration (EC₅₀).

Hazards and Safety Information

2-Amino-3-cyanothiophene is classified as hazardous. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

| Hazard Statement(s) | Precautionary Statement(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER/doctor. |

Toxicological Data: Specific quantitative toxicological data such as LD₅₀ (median lethal dose) for 2-Amino-3-cyanothiophene is not readily available in the public domain.

Applications

The versatile chemical nature of 2-Amino-3-cyanothiophene makes it a valuable intermediate in various industrial and research applications.

-

Medicinal Chemistry: As a scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.[5][6][7]

-

Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.

-

Materials Science: It is a potential monomer for the synthesis of conductive polymers and other functional materials for electronic applications, although this area is less explored.

Conclusion

2-Amino-3-cyanothiophene (CAS 4651-82-5) is a key heterocyclic building block with a rich chemistry and a growing profile of significant biological activities. Its role as a precursor to potent STAT3 inhibitors highlights its potential in the development of novel anticancer therapeutics. Furthermore, its demonstrated antioxidant, antibacterial, and antileishmanial activities warrant further investigation. Researchers and drug development professionals should consider this versatile scaffold in their synthetic and screening programs, while adhering to the necessary safety precautions due to its hazardous nature. Future research will likely uncover new applications and a deeper understanding of the mechanisms underlying its diverse biological effects.

References

- 1. jebms.org [jebms.org]

- 2. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiophene-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene-3-carbonitrile core is a versatile and highly valued scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have led to the development of numerous derivatives with potent activities against a range of therapeutic targets. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, often operating through the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of selected derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MCF-7 (Breast) | 9.1 | [1] |

| MDA-MB-231 (Breast) | 28.0 | [1] | |

| Thiophene Derivative 1 | MCF-7 (Breast) | 1.31 | [1] |

| 2-Iodobenzamide derivative (BZ02) | A549 (Lung) | 6.10 | |

| 1-Benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Not specified, but identified as most potent | |

| Thienopyrimidine derivative | HepG2 (Liver) | Not specified, potent in low micromolar range | [3] |

| Thieno[3,2-b]pyrrole derivative | PC-3 (Prostate) | Not specified, potent in low micromolar range | [3] |

| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | [4] |

| Hep G2 (Liver) | 33.42 µg/mL | [4] | |

| Compound 471 | HeLa (Cervical) | 23.79 µg/mL | [4] |

| Hep G2 (Liver) | 13.34 µg/mL | [4] | |

| TP 5 | HepG2 (Liver) | <30.0 µg/mL | [4] |

| SMMC-7721 (Liver) | <30.0 µg/mL | [4] |

Signaling Pathways in Anticancer Activity

A key mechanism of action for the anticancer activity of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[5] Derivatives of the this compound scaffold have been identified as potent inhibitors of several kinases, including PIM, MK2, and LIMK1.[5]

Kinase inhibition pathway of this compound derivatives in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[4] Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[3][4]

-

Incubation: Incubate the plate for another 24 to 72 hours.[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][6]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[3][6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4]

Antimicrobial Activity

The this compound scaffold is a fertile source of compounds with significant antimicrobial properties. Derivatives have been shown to be effective against a range of pathogenic bacteria and fungi.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (the lowest concentration of a compound that inhibits visible growth of a microorganism) for selected derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Staphylococcus aureus ATCC 29213 | 24 | [8] |

| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | 24 | [8] | |

| Vancomycin-resistant Enterococcus (VRE) | 48 | [8] | |

| Methicillin | Staphylococcus aureus ATCC 29213 | 2 | [8] |

| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | >128 | [8] | |

| Vancomycin | Staphylococcus aureus ATCC 29213 | 1.5 | [8] |

| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | 1.5 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate agar plates (e.g., Luria Bertani agar) and broth (e.g., Luria Bertani broth)

-

This compound derivatives (dissolved in DMSO)

-

Standard antibiotics (for comparison)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Bacterial Strain Preparation: Culture bacterial strains on agar plates and incubate at 37°C for 18-24 hours.[8] Inoculate a sterile broth with a few colonies and incubate until the logarithmic growth phase is reached.[8] Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[8]

-

Compound Preparation and Dilution: Prepare stock solutions of the test compounds and standard antibiotics in DMSO.[8] Perform a series of two-fold dilutions of these stock solutions in a 96-well microtiter plate using the appropriate broth.[8]

-

Inoculation and Incubation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension.[8] Incubate the plates at 37°C for 18-24 hours.[8]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[8]

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Signaling Pathway: Nrf2 Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon stimulation by certain 2-aminothiophene derivatives, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and anti-inflammatory genes.

Nrf2 activation pathway by this compound derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of selected thiophene derivatives, as indicated by their IC50 values for the inhibition of 5-lipoxygenase (5-LOX).

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 1 | 5-LOX | 29.2 | [9] |

| Compound 2 | 5-LOX | 6.0 | [9] |

| Compound 3 | 5-LOX | 6.6 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a well-established in vivo model for evaluating the anti-inflammatory activity of compounds.[10][11][12]

Materials:

-

Wistar rats

-

Lambda carrageenan (1% suspension in saline)

-

This compound derivatives

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Animal Grouping and Administration: Divide rats into groups: a control group, a positive control group (indomethacin), and test groups receiving different doses of the 2-aminothiophene derivative.[11] Administer the test compounds and indomethacin intraperitoneally 30 minutes before carrageenan injection.[11]

-

Induction of Edema: Induce paw edema by injecting 100 µL of 1% carrageenan into the subplantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer before and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan treatment.[11] The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Protocol: Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Materials:

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound derivatives

-

Cell culture reagents

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this privileged scaffold for the discovery of next-generation therapeutics. The elucidation of the underlying mechanisms of action, such as kinase inhibition and Nrf2 activation, provides a rational basis for the design of more selective and efficacious drug candidates.

References

- 1. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 8. benchchem.com [benchchem.com]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

Potential Research Frontiers for 2-Aminothiophene-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its synthetic accessibility, primarily through the versatile Gewald reaction, and the diverse biological activities of its derivatives make it a fertile ground for further research and development. This technical guide provides an in-depth overview of promising research areas, supported by experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Research Areas in Medicinal Chemistry

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs. Key areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Drug Development

A significant body of research highlights the potent anticancer activity of this compound derivatives against various cancer cell lines. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP 5 | HepG2 (Liver) | <30.0 | [1] |

| SMMC-7721 (Liver) | <30.0 | [1] | |